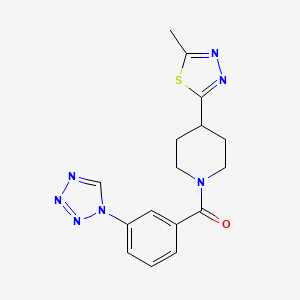
2,3-Difenilquinoxalina-6,7-dicarbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenylquinoxaline-6,7-dicarbonitrile is an organic compound that belongs to the class of quinoxaline derivatives. It has the molecular formula C22H12N4 and a molecular weight of 332.366. This compound is known for its unique chemical structure, which includes two phenyl groups attached to a quinoxaline core with two cyano groups at the 6 and 7 positions.
Aplicaciones Científicas De Investigación
2,3-Diphenylquinoxaline-6,7-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biological probe and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylquinoxaline-6,7-dicarbonitrile typically involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds . This reaction requires high temperatures and a strong acid catalyst, such as sulfuric acid, and is usually carried out under reflux conditions for several hours . Another method involves the use of acetic acid at 50°C for 4-8 hours, followed by refluxing in dry ethanol with sulfuric acid for 12 hours .
Industrial Production Methods
Industrial production methods for 2,3-Diphenylquinoxaline-6,7-dicarbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of heterogeneous catalysis is also common in industrial settings to enhance reaction efficiency and reduce energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenylquinoxaline-6,7-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkyl halides, or amines.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, amines, and other functionalized derivatives .
Mecanismo De Acción
The mechanism of action of 2,3-Diphenylquinoxaline-6,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the cyano groups at the 6 and 7 positions.
6,7-Dimethyl-2,3-diphenylquinoxaline: Contains methyl groups instead of cyano groups at the 6 and 7 positions.
Uniqueness
2,3-Diphenylquinoxaline-6,7-dicarbonitrile is unique due to the presence of cyano groups at the 6 and 7 positions, which significantly influence its chemical reactivity and biological activity. These cyano groups enhance the compound’s ability to participate in various chemical reactions and interact with biological targets .
Propiedades
IUPAC Name |
2,3-diphenylquinoxaline-6,7-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N4/c23-13-17-11-19-20(12-18(17)14-24)26-22(16-9-5-2-6-10-16)21(25-19)15-7-3-1-4-8-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHAHWKSAJGSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3)C#N)C#N)N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((4-(acenaphtho[1,2-d]thiazol-8-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594376.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2594381.png)
![(2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride](/img/structure/B2594384.png)
![5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2594386.png)
![N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2594387.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2594389.png)
![(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2594390.png)


![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide](/img/structure/B2594393.png)


